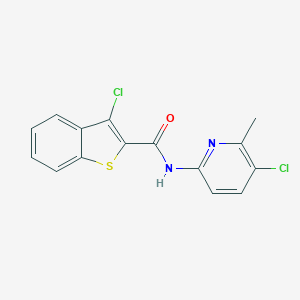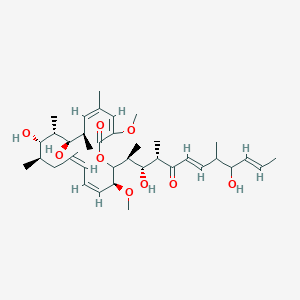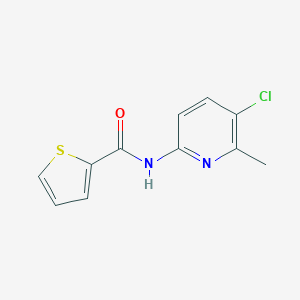
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide, also known as GSK2831781, is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. GSK2831781 has been extensively studied for its potential therapeutic applications.
作用機序
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide exerts its therapeutic effects by selectively inhibiting the BET family of proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide reduces the expression of genes that are involved in disease pathogenesis, such as oncogenes, inflammatory cytokines, and autoimmune-related genes.
Biochemical and Physiological Effects:
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide also reduces the expression of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In animal models of autoimmune disorders, 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has been shown to reduce disease severity by inhibiting the production of autoantibodies and reducing the infiltration of immune cells into affected tissues.
実験室実験の利点と制限
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BET proteins, which allows for the specific targeting of disease-related genes. 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has also been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its efficacy and safety in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide. One potential application is in the treatment of cancer, where 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide could be used as a monotherapy or in combination with other cancer treatments. Another potential application is in the treatment of inflammatory diseases, where 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide could be used to reduce inflammation and improve disease symptoms. Further studies are needed to fully understand the efficacy and safety of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide in humans, and to identify potential off-target effects.
合成法
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process that involves the coupling of 3-chloro-1-benzothiophene-2-carboxylic acid with 5-chloro-6-methyl-2-pyridylamine, followed by the introduction of a chloro substituent at the 3-position of the benzothiophene ring. The final product is obtained by coupling the intermediate with 1,1'-carbonyldiimidazole and subsequent deprotection.
科学的研究の応用
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has also been shown to improve the symptoms of autoimmune disorders in animal models.
特性
製品名 |
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
|---|---|
分子式 |
C15H10Cl2N2OS |
分子量 |
337.2 g/mol |
IUPAC名 |
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-10(16)6-7-12(18-8)19-15(20)14-13(17)9-4-2-3-5-11(9)21-14/h2-7H,1H3,(H,18,19,20) |
InChIキー |
GLBIIGYBYIWDGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Cl |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)





![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)

